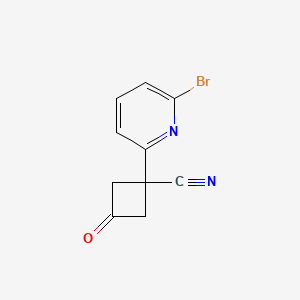
1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a bromine atom . The compound also contains a cyclobutane ring, which is a four-membered carbon ring, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclobutane ring, and the nitrile group . The bromine atom would be expected to add significant weight to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrile group, which is a strong electron-withdrawing group . The compound could undergo various reactions, such as nucleophilic substitution or addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The nitrile group could contribute to the compound’s polarity .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from a substrate related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile showcased significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The derivatives were evaluated for their effectiveness, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).
Catalytic Cyclization
Another research explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde, a compound structurally similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, with carbon monoxide and carboxylic acids. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the compound's utility in synthesizing complex organic structures in moderate to good yields (Cho & Kim, 2008).
Dehydrogenated Intermolecular Cyclization
The formation of 1,2-Bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through the dehydrogenated intermolecular cyclization of a related 4-vinyl-1-methylpyridinyl radical was characterized, further showcasing the versatility of compounds related to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in synthetic chemistry and potential applications in material science (Muramatsu et al., 2009).
Antiviral Activity and Molecular Docking
Research into bipyridine-3′0-carbonitrile derivatives, which share a functional group similarity with 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, revealed their synthesis and evaluation for cytotoxicity, anti-HSV1, anti-HAV, and MBB activity. This study underlines the compound's potential as a basis for developing new antiviral agents (Attaby et al., 2006).
Computational Analysis for Drug Design
A detailed computational study on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with structural elements similar to 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, provided insights into its molecular structure, energy, UV-Vis spectrum, and biological importance through molecular docking. This research highlights the potential for using such compounds in the design of new drugs with specific biological targets (Arulaabaranam et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound “1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific target, it is difficult to determine the exact biochemical pathways affected by "1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile" . Once the target is identified, it will be possible to understand the downstream effects on cellular pathways.
Result of Action
The molecular and cellular effects of “1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Propriétés
IUPAC Name |
1-(6-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXBKVNSXVTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2915995.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)
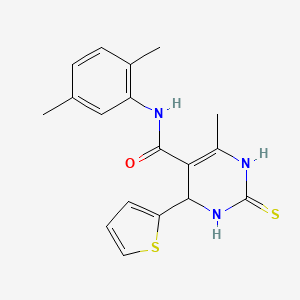
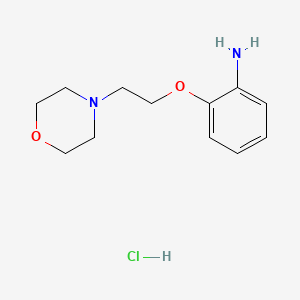
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)
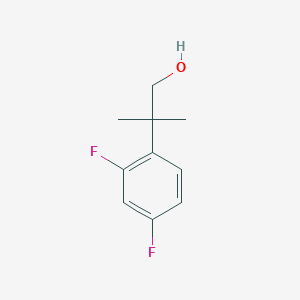
![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)
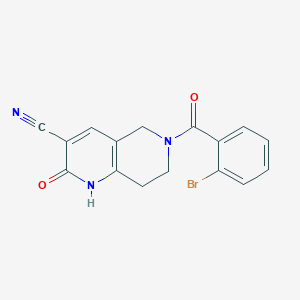
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)
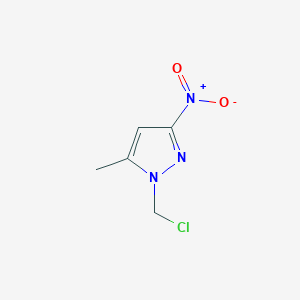
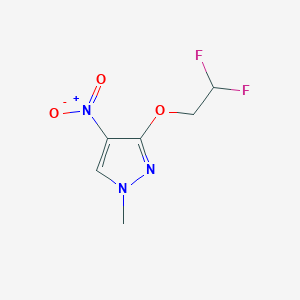
![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)